molecular formula C₆H₂FN₃O₃ B134193 4-Fluoro-7-nitrobenzofurazan CAS No. 29270-56-2

4-Fluoro-7-nitrobenzofurazan

Cat. No. B134193
CAS RN: 29270-56-2
M. Wt: 183.1 g/mol
InChI Key: PGZIDERTDJHJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-nitrobenzofurazan is a compound that has been extensively studied due to its fluorogenic nature and its applications in labeling proteins and lipids. The compound is part of the nitrobenzofurazan (NBD) family, which are known for their intramolecular charge transfer properties. The amino group in the 4-amino substituted NBD derivatives acts as an electron donor, while the nitro group acts as an electron acceptor upon photoexcitation .

Synthesis Analysis

The synthesis of new derivatives of 4-amino-7-nitrobenzofurazan has been achieved by reacting 4-chloro-7-nitrobenzofurazan with various primary amines. This has led to the creation of compounds with different substituents, which have been studied for their physical and chemical properties. The reaction of 4-chloro-7-nitrobenzofurazan with amines has been shown to produce different products depending on the concentration of the amine, which suggests potential applications in modeling primitive enzyme systems .

Molecular Structure Analysis

The molecular structure of 4-amino-7-nitrobenzofurazan derivatives has been analyzed through various spectroscopic methods. The derivatives exhibit different hydrophobicity levels, UV-Vis absorption, and fluorescence characteristics. These properties are influenced by the nature of the substituents attached to the NBD core .

Chemical Reactions Analysis

4-Fluoro-7-nitrobenzofurazan undergoes reactions with hydroxide ions, leading to sigma-adduct formation and oxidative substitution. The initial reaction typically occurs at the 5-position, resulting in an anionic sigma-adduct. Subsequent oxidation or rearrangement can lead to various products, including hydroxy derivatives. The presence of different substituents at the 7-position can influence the reaction pathway and the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-7-nitrobenzofurazan derivatives have been explored, revealing insights into their hydrophobicity, UV-Vis absorption, and fluorescence. These properties are crucial for their application in biological labeling. Additionally, the photophysical and photochemical properties of these molecules have been investigated, demonstrating the existence of a triplet state in nonpolar solvents and the formation of photoproducts in the absence of oxygen .

Scientific Research Applications

Photophysical and Photochemical Properties

4-Fluoro-7-nitrobenzofurazan (NBD) derivatives, including 4-amino substituted NBD, are part of a family of intramolecular charge transfer molecules. These molecules have been studied for their photoexcitation properties, where the amino group acts as an electron donor and the nitro group as an acceptor. Research has unveiled the existence of a triplet state for NBD derivatives in nonpolar solvents like cyclohexane, with interesting deactivation pathways leading to the formation of photoproducts (Sveen et al., 2015).

Fluorescent Labeling in Chromatography

NBD is used as a precolumn fluorescent labeling reagent for amino acids in high-performance liquid chromatography. It allows sensitive detection and separation of amino acids, including proline and hydroxyproline, at very low concentrations (Watanabe & Imai, 1981).

Protein-Labelling Applications

4-Chloro-7-nitrobenzofurazan, a related compound, is noted for its high electrophilic character and reactivity towards nucleophiles, which has implications for its use as a protein-labelling reagent (Baines et al., 1977).

Fluorescence Detection in Foods

NBD derivatives have been studied for the quantitative fluorescence detection of biologically active amines in foods. The derivatives formed with amines like tyramine, tryptamine, and histamine are advantageous for their simplicity and sensitivity (Voigt & Eitenmiller, 1974).

Fluorogenic Substrate for DNA Detection

N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) has been characterized as a new fluorogenic substrate in peroxidation reactions catalyzed by DNAzyme. This has potential applications in assays for DNA detection (Kosman et al., 2014).

Solid-Phase Extraction in Liquid Chromatography

NBD has been employed in solid-phase extraction sorbents for the determination of plasma free 3-Nitrotyrosine, showcasing its role in increasing sensitivity and accuracy in such measurements (Kang Xue-jun, 2011).

Pre and Post-Column Derivatization in Chromatography

4-Chloro-7-nitrobenzofurazan (NBD-Cl), another derivative, is widely used in chromatography for amine group analysis due to its role in pre and post-column derivatizations, enhancing selectivity and sensitivity (Saputri & Pratiwi, 2023).

Safety and Hazards

4-Fluoro-7-nitrobenzofurazan can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Nitrobenzofurazan (NBD), a fluorophore usually derivated from 4-chloro-7-nitrobenzofurazan, has been extensively applied to a wide area of chemistry, biology, medicine, and environmental science due to its simplicity, effectiveness, high sensitivity, and low detection limit in the fluorometric analysis . The design and synthesis of more exquisite and complex probes based on NBD is still a flourishing research area for fluorescent detection and biochemical imaging .

properties

IUPAC Name

4-fluoro-7-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIDERTDJHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183521
Record name 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-nitrobenzofurazan

CAS RN

29270-56-2
Record name 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029270562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-7-nitrobenzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLUORO-7-NITROBENZOFURAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5VS78SU5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-7-nitrobenzofurazan
Reactant of Route 2
4-Fluoro-7-nitrobenzofurazan
Reactant of Route 3
4-Fluoro-7-nitrobenzofurazan
Reactant of Route 4
4-Fluoro-7-nitrobenzofurazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.